3-(2,4-Difluorophenyl)cyclobutan-1-amine chemical properties
3-(2,4-Difluorophenyl)cyclobutan-1-amine chemical properties
An In-depth Technical Guide to 3-(2,4-Difluorophenyl)cyclobutan-1-amine: Properties, Synthesis, and Applications
Foreword
The strategic incorporation of small, strained carbocycles and fluorinated aromatic moieties represents a cornerstone of modern medicinal chemistry. These motifs are prized for their ability to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, modulate potency, and confer metabolic stability.[1][2] The molecule 3-(2,4-difluorophenyl)cyclobutan-1-amine is a prime exemplar of this design philosophy, merging the rigid, three-dimensional scaffold of a cyclobutane ring with the electronically distinct 2,4-difluorophenyl group. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this valuable building block, synthesizing its known properties, plausible synthetic strategies, and applications in the pursuit of novel therapeutics.
Core Physicochemical and Structural Characteristics
3-(2,4-Difluorophenyl)cyclobutan-1-amine is a primary amine featuring a 1,3-disubstituted cyclobutane ring. The puckered nature of the cyclobutane core provides a defined three-dimensional geometry, a stark contrast to more flexible aliphatic linkers.[2] This conformational restriction is a key attribute, enabling chemists to project the amine and aryl substituents into precise vectors for optimal interaction with biological targets.[1] The presence of two fluorine atoms on the phenyl ring significantly alters its electronic properties, enhancing binding interactions and often blocking sites of metabolic oxidation.[3]
Predicted Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its core properties can be calculated or inferred from closely related structures. These values provide a baseline for experimental design and formulation development.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₁F₂N | Calculated |
| Molecular Weight | 197.20 g/mol | Calculated |
| Stereoisomers | Exists as cis and trans diastereomers | Structural Analysis |
| Predicted LogP | ~1.3 - 1.8 | Inferred from analogues[4][5] |
| Predicted pKa | ~9.5 - 10.5 (for the amine) | Inferred from standard alkylamines |
| Predicted TPSA | 26.02 Ų | Calculated |
| Hydrogen Bond Donors | 1 (Amine N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 1 (Amine N) | Structural Analysis |
Stereochemistry: The Cis and Trans Isomers
A critical feature of 1,3-disubstituted cyclobutanes is the existence of cis and trans diastereomers. The relative orientation of the amine and difluorophenyl groups fundamentally impacts the molecule's overall shape and its ability to fit into a target's binding site.
Caption: General structures of cis and trans isomers of 1,3-disubstituted cyclobutanes.
The synthesis of this compound typically yields a mixture of these isomers. Their separation, usually via chiral chromatography or crystallization of diastereomeric salts, is a crucial step for use in stereospecific drug candidates. The specific isomer required will be dictated by the topology of the target protein's active site.
Proposed Synthesis and Spectroscopic Analysis
While specific literature detailing the synthesis of 3-(2,4-difluorophenyl)cyclobutan-1-amine is sparse, a robust and logical synthetic route can be proposed based on established methodologies in organic chemistry. The most direct approach involves the synthesis of a key cyclobutanone intermediate followed by reductive amination.
Proposed Synthetic Pathway
The causality behind this proposed multi-step synthesis lies in the reliable and well-documented nature of each transformation, starting from commercially available materials.
Caption: Proposed synthetic workflow for 3-(2,4-difluorophenyl)cyclobutan-1-amine.
Protocol Rationale:
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Wittig Reaction: This reliably converts the starting aldehyde into an α,β-unsaturated ester, which is an ideal substrate for cycloaddition.
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[2+2] Photochemical Cycloaddition: This is a classic method for forming four-membered rings. The reaction with ethylene would generate the desired cyclobutane carboxylate.
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Hydrolysis and Decarboxylation: Saponification of the ester followed by acidic workup and heating removes the carboxyl group, yielding the key ketone intermediate.
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Reductive Amination: This is a standard and high-yielding method for converting ketones into primary amines. The choice of reducing agent (e.g., sodium cyanoborohydride) is critical for its compatibility with the intermediate imine. This step will produce a mixture of cis and trans isomers.
Expected Spectroscopic Signatures
Characterization of the final product would rely on a combination of NMR and mass spectrometry.
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¹H NMR: The spectrum would be complex due to stereoisomerism. Key signals would include multiplets in the aromatic region (~6.8-7.4 ppm) showing characteristic fluorine-proton coupling. The cyclobutane protons would appear as complex multiplets in the aliphatic region (~1.8-3.5 ppm). The methine proton adjacent to the amine (CH-NH₂) would likely be a distinct multiplet.
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¹³C NMR: Aromatic carbons would appear between ~104-165 ppm, exhibiting large C-F coupling constants. The cyclobutane carbons would be found in the upfield region (~20-50 ppm).
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¹⁹F NMR: Two distinct signals would be expected, one for the fluorine at C2 and one for the fluorine at C4 of the phenyl ring.
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) spectrum should show a clear molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) at m/z 197 or 198, respectively.
Reactivity and Applications in Drug Discovery
The utility of 3-(2,4-difluorophenyl)cyclobutan-1-amine stems from its dual functionality: a nucleophilic primary amine and a metabolically robust fluorinated aryl group held in a rigid conformation.
Chemical Reactivity
The primary amine is the main site of reactivity, readily participating in a wide range of transformations essential for building larger molecules:
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Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or activated carboxylic acids to form amides and sulfonamides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These linkages are common in drug molecules, allowing the cyclobutane scaffold to be integrated into a larger pharmacophore.
Role in Medicinal Chemistry
This building block is highly valuable for lead optimization campaigns, offering several strategic advantages.
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Metabolic Stability: The replacement of more metabolically labile groups (e.g., cyclohexyl) with a difluorocyclobutanyl moiety has proven effective. A key example is in the development of the IDH1 inhibitor ivosidenib, where this substitution strategy was crucial for reducing metabolic clearance.[2]
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Conformational Rigidity: The cyclobutane ring locks the relative positions of the amine and the aryl group, reducing the entropic penalty upon binding to a target and potentially increasing potency.[1]
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Improved Physicochemical Properties: The fluorine atoms can increase lipophilicity (logP) and modulate pKa, which can be fine-tuned to improve cell permeability and oral bioavailability. The 2,4-difluoro substitution pattern is frequently found in kinase inhibitors, where it contributes to potent and selective activity.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(2,4-difluorophenyl)cyclobutan-1-amine is not available, data from analogous amine-containing compounds suggest a consistent hazard profile.
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Hazards: Assumed to be a skin and serious eye irritant.[6][7] May cause respiratory irritation. Assumed to be harmful if swallowed or inhaled.
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Handling:
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (URL not available)
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3,3-Difluorocyclobutan-1-amine. PubChem. [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine;(2S)-2-hydroxy-2-phenylacetic acid Safety Data Sheet. Spirochem. [Link]
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3-(difluoromethyl)cyclobutan-1-amine hydrochloride - Physico-chemical Properties. ChemBK. [Link]
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Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]
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(1R trans)-2-(3,4-difluorophenyl)cyclopropane amine. HCl. LookChem. [Link]
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6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
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New Compounds Derived from Stereoisomers of 2,4-Diphenylcyclobuta. TSI Journals. [Link]
